![molecular formula C26H24N2O5S B2658567 Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921067-94-9](/img/structure/B2658567.png)

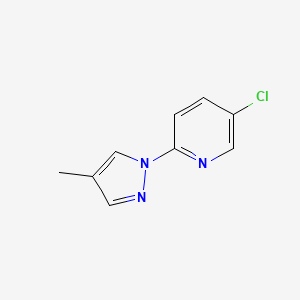

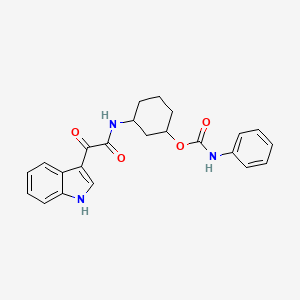

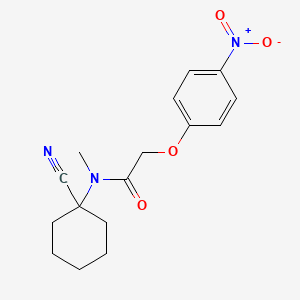

Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives have been studied for their potential in various applications, including as neuroprotective and anti-neuroinflammatory agents .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridine ring, followed by various functional group interconversions to introduce the acetyl, benzoylbenzamido, and carboxylate groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring would be the various functional groups mentioned above. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the acetyl and carboxylate groups could potentially undergo reactions with nucleophiles, while the benzoylbenzamido group might be susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

One significant area of research involves the development of synthetic methodologies for constructing complex molecules, including tetrahydropyridines and related heterocyclic compounds, which are foundational structures for many pharmacologically active agents. For instance, Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation to synthesize highly functionalized tetrahydropyridines, a method that could be applied to the synthesis of related compounds, highlighting complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite, Al‐Sehemi, & Yamada (2005) synthesized novel pyrido and thienopyrimidine derivatives, offering insights into constructing fused systems that could include the synthesis of compounds similar to Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Bakhite, Al‐Sehemi, & Yamada, 2005).

Potential Applications in Medicinal Chemistry

Research into the chemical reactions and modifications of heterocyclic compounds offers potential pathways for the discovery and development of new therapeutic agents. For example, Mohamed (2014) explored the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showing the versatility of pyridine-based compounds in synthesizing new molecules with potential biological activity (Mohamed, 2014). Furthermore, studies like those conducted by Ghaedi et al. (2015) on the efficient synthesis of new pyrazolo[3,4-b]pyridine products through condensation reactions highlight the synthetic flexibility and potential for creating a variety of biologically active compounds (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Safety and Hazards

Future Directions

The study of pyridine derivatives is a promising area of research, with potential applications in the treatment of neurodegenerative diseases, among others. Future research could involve the synthesis and characterization of this compound, followed by in vitro and in vivo studies to evaluate its biological activity .

properties

IUPAC Name |

ethyl 6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O5S/c1-3-33-26(32)22-20-13-14-28(16(2)29)15-21(20)34-25(22)27-24(31)19-11-9-18(10-12-19)23(30)17-7-5-4-6-8-17/h4-12H,3,13-15H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTAQKCZLBJSID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

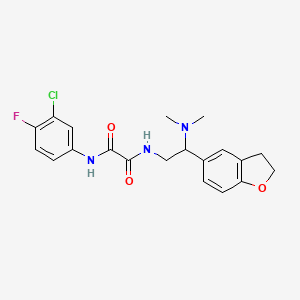

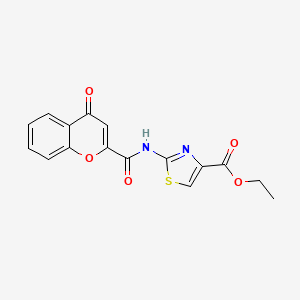

![N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2658492.png)

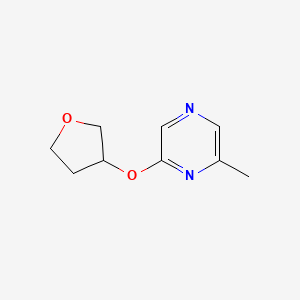

![N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)